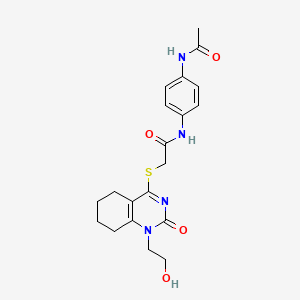

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-13(26)21-14-6-8-15(9-7-14)22-18(27)12-29-19-16-4-2-3-5-17(16)24(10-11-25)20(28)23-19/h6-9,25H,2-5,10-12H2,1H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOKVYQQHNKLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via alkylation reactions, often using ethylene oxide or ethylene glycol in the presence of a base.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound, such as thioglycolic acid, under mild conditions.

Acetamidophenyl Attachment: The final step involves coupling the thioether intermediate with 4-acetamidophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The acetamidophenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with various biological targets.

Biological Studies: The compound can be used to investigate the mechanisms of enzyme inhibition or receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by mimicking the transition state of their substrates, while the hydroxyethyl group can enhance binding affinity through hydrogen bonding. The acetamidophenyl moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Compounds:

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS 920165-49-7, ): Structure: Shares the hexahydroquinazolinone-thioacetamide backbone but differs in the substituent at the acetamide nitrogen (5-ethylthiadiazole vs. 4-acetamidophenyl). Molecular Weight: 395.5 g/mol (vs. hypothetical higher MW for the target compound due to the bulkier 4-acetamidophenyl group).

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Features a benzisothiazole-1,1,3-trioxide moiety instead of hexahydroquinazolinone. Demonstrated crystallographic stability with intramolecular hydrogen bonds, suggesting similar stability for the target compound .

Quinazolinone Derivatives ( and )

Compounds in (e.g., Compound 5 : N-phenyl-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide) highlight:

- Functional Groups : Sulfamoylphenyl substituents enhance thermal stability (melting points up to 315.5°C) compared to hydroxyethyl or acetamidophenyl groups.

- Yields: Higher yields (up to 91%) due to optimized reaction conditions involving thiocarbonyl-bis-thioglycolic acid and ethanol reflux .

In contrast, the synthesis of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide () involves thiocarbonyl-bis-thioglycolic acid, yielding yellowish powders with moderate yields (exact values unspecified), suggesting variability in synthetic efficiency based on substituents .

Thiazole- and Triazole-Containing Acetamides

- N-(4-(diphenylamino)thiazol-2-yl)-2-((4-aminophenyl)amino)acetamide (): Synthesized via catalytic coupling, demonstrating the role of heterocyclic amines in modulating electronic properties. The diphenylamino group may enhance π-π stacking interactions, a feature absent in the target compound .

N-(4-Phenyl-2-thiazolyl)acetamide ():

- Simpler structure with a phenyl-thiazole moiety; lower molecular weight (MW ~220 g/mol) compared to the target compound.

Key Findings and Implications

Structural Influence on Properties: Hydroxyethyl Group: Enhances solubility via hydrogen bonding (cf. ) .

Synthetic Efficiency :

- Yields for similar compounds vary widely (53–91%), suggesting that the target compound’s synthesis may require optimization of reaction conditions (e.g., catalyst use, reflux time) .

Thermal Stability :

- High melting points in sulfamoylphenyl derivatives () indicate that electron-withdrawing groups improve stability, whereas hydroxyethyl groups may lower melting points .

Biological Relevance :

- While direct data are lacking, the acetamidophenyl moiety is structurally analogous to bioactive compounds targeting enzymes like cyclooxygenases (cf. ’s benzisothiazole derivatives) .

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound featuring a quinazolinone core and is being studied for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

- Formation of the Quinazolinone Core : This is achieved by cyclizing anthranilic acid derivatives with formamide under specific conditions.

- Introduction of the Hydroxyethyl Group : Typically done via alkylation reactions using ethylene oxide.

- Thioether Formation : The thioether linkage is formed by reacting the quinazolinone derivative with thiol compounds.

The IUPAC name for this compound is N-(4-acetamidophenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. The quinazolinone core mimics the transition state of enzyme substrates, enhancing its inhibitory effects. The hydroxyethyl group contributes to binding affinity through hydrogen bonding interactions, while the acetamidophenyl moiety may enhance stability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that quinazoline derivatives possess significant anticancer properties. The compound's ability to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, positions it as a potential anticancer agent. It has been documented that related compounds have cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties due to its structural similarity to known anti-inflammatory agents. Its mechanism may involve the inhibition of inflammatory pathways and cytokine release.

Antimicrobial Properties

Preliminary studies indicate that thioether-linked compounds similar to this one exhibit antimicrobial activity against a range of bacterial species. This suggests potential applications in treating infections or as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives:

- Anticancer Studies : A study focusing on quinazoline derivatives showed that certain analogs exhibit potent cytotoxicity against human cancer cell lines by inhibiting TS activity .

- Anti-inflammatory Research : Research has demonstrated that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models .

- Antimicrobial Activity : A screening of thioether compounds revealed notable antimicrobial activity against selected microbial strains, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing thioacetamide derivatives with hexahydroquinazolinone scaffolds?

- Methodological Answer: Thioacetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole-containing analogs can be prepared by reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ as a catalyst . For hexahydroquinazolinone cores, cyclization of thiourea intermediates with ketones or aldehydes under acidic conditions is a standard approach. Purification often involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients . Key characterization includes -NMR to confirm thioether (-S-) linkage and IR spectroscopy to verify carbonyl (C=O) and amide (N-H) groups .

Q. How can researchers safely handle and store this compound given its potential hazards?

- Methodological Answer: Based on analogous acetamide-thiazole compounds, this compound may exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Standard protocols include:

- Using nitrile gloves, lab coats, and safety goggles in a fume hood.

- Storing in airtight containers at 2–8°C, away from oxidizers and moisture.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. LC-MS or HPLC should confirm compound integrity post-storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thioacetamide derivatives?

- Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. To address this:

- Reproducibility: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity.

- Mechanistic Studies: Compare results across multiple assays (e.g., MTT for viability vs. caspase-3 for apoptosis). For example, thiazole derivatives showed conflicting antimicrobial activity in disk diffusion vs. broth microdilution assays due to solubility differences .

Q. How can X-ray crystallography elucidate the conformational flexibility of the hexahydroquinazolinone core?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 230 K with Mo-Kα radiation (λ = 0.71073 Å) can determine bond lengths and torsional angles. For instance, in N-(4-hydroxyphenyl)-2-(1,1,3-trioxobenzothiazolyl)acetamide, SCXRD revealed a dihedral angle of 3.93° between the benzothiazole and acetamide planes, indicating restricted rotation due to hydrogen bonding (N-H⋯O=C). Data refinement with SHELXL-97 and Olex2 software ensures accuracy (R factor <0.04) .

Q. What computational methods predict structure-activity relationships (SAR) for optimizing bioactivity?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Grid boxes should encompass active sites (e.g., 20 ų around Ser530 for COX-2).

- QSAR Models: Apply Gaussian 09 for DFT calculations (B3LYP/6-31G**) to derive electronic descriptors (HOMO/LUMO energies). For thiazole-acetamide hybrids, a QSAR model (R² = 0.89) linked electron-withdrawing substituents (e.g., -NO₂) to enhanced antibacterial activity .

Experimental Design Considerations

Q. How to design a stability study under physiological conditions?

- Methodological Answer:

- Buffer Preparation: Incubate the compound (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 2.0, 0.1 M HCl) at 37°C.

- Sampling: Collect aliquots at 0, 6, 12, and 24 hours.

- Analysis: Monitor degradation via LC-MS (ESI+ mode). For analogs like N-(4-chloro-2-nitrophenyl)acetamide, half-life (t₁/₂) in PBS was 8.2 hours, with hydrolysis at the acetamide C-N bond as the primary degradation pathway .

Data Analysis and Validation

Q. How to validate NMR assignments for complex proton environments in the hexahydroquinazolinone ring?

- Methodological Answer:

- 2D NMR: Use - HSQC to correlate methylene protons (δ 2.5–3.5 ppm) with carbons in the quinazolinone ring.

- NOESY: Identify through-space interactions between the hydroxyethyl side chain (δ 4.1 ppm) and aromatic protons (δ 7.3 ppm). For example, in related structures, NOE cross-peaks confirmed a chair conformation for the hexahydro ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.